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Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP -

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Catalog Number: EVT-8312577
CAS Number:
Molecular Formula: C40H46N6O12
Molecular Weight: 802.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a specialized compound utilized primarily as a peptide linker in antibody-drug conjugates (ADCs). This compound plays a critical role in the targeted delivery of cytotoxic agents to cancer cells, enhancing the therapeutic efficacy of monoclonal antibodies by linking them to potent drugs. The full chemical name reflects its complex structure, which includes various amino acid residues and functional groups that facilitate its application in bioconjugation.

Source

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is synthesized through advanced chemical techniques and is commercially available from various suppliers specializing in bioconjugation reagents. Notable suppliers include Creative Biolabs and MedChemExpress, which provide detailed product specifications, including molecular weight and purity levels. The compound's CAS number is 253863-34-2, confirming its identity within chemical databases.

Classification

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is classified as a peptide linker within the broader category of ADC linkers. These linkers are essential for connecting the drug payload to the antibody, ensuring stability during circulation while allowing for controlled release upon internalization by target cells.

Synthesis Analysis

Methods

The synthesis of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:

  1. Amino Acid Coupling: Each amino acid is activated and coupled to the growing peptide chain using coupling reagents.
  2. Deprotection: Protective groups on amino acids are removed to allow further reactions.
  3. Cleavage: Once the desired peptide sequence is achieved, it is cleaved from the solid support and purified.

Technical details regarding specific reagents and conditions can vary based on the desired purity and yield of the final product.

Molecular Structure Analysis

Structure

The molecular structure of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP consists of several key components:

  • Amino Acids: D-Alanine, Phenylalanine, Lysine (with Alloc protection).
  • Linker: PAB (p-aminobenzyl) serves as a flexible spacer.
  • Functional Group: PNP (p-nitrophenyl) enhances reactivity for conjugation.

The molecular weight of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is approximately 802.83 g/mol, indicating its relatively large size compared to simpler compounds.

Data

The compound exhibits specific stereochemistry due to the presence of chiral centers in its amino acid components, which can influence its biological activity and interaction with target molecules.

Chemical Reactions Analysis

Reactions

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP participates in various chemical reactions essential for its function as an ADC linker:

  1. Conjugation Reactions: The p-aminobenzyl moiety can form amide bonds with carboxylic acids present on antibodies.
  2. Cleavage Reactions: Under specific conditions (e.g., enzymatic or chemical cleavage), the linker can release the drug payload inside target cells.

Technical details regarding these reactions often involve optimizing conditions such as pH, temperature, and reaction time to achieve efficient conjugation while maintaining linker stability.

Mechanism of Action

Process

The mechanism of action for Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in ADCs involves several steps:

  1. Targeting: The antibody portion binds specifically to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the antibody-drug conjugate is internalized via endocytosis.
  3. Drug Release: Once inside the cell, specific enzymes or conditions trigger cleavage of the linker, releasing the cytotoxic drug directly into the cell's interior.

Data

This targeted approach minimizes systemic toxicity while maximizing therapeutic effects on tumor cells, making ADCs an effective treatment modality in oncology.

Physical and Chemical Properties Analysis

Physical Properties

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP appears as a white to off-white powder with high solubility in organic solvents commonly used in bioconjugation applications.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but is designed to be cleaved under specific intracellular environments.
  • Purity: Commercial preparations typically have a purity of 95%, ensuring high quality for research use.

Relevant analyses include spectroscopic methods (e.g., NMR, mass spectrometry) used to confirm structure and purity during synthesis.

Applications

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP has significant applications in scientific research, particularly in:

  • Antibody-Drug Conjugates Development: Used extensively in developing novel ADCs for cancer therapy.
  • Bioconjugation Techniques: Serves as a model compound for studying linker chemistry and drug delivery mechanisms.
  • Pharmaceutical Research: Aids in understanding how linkers can optimize therapeutic efficacy while minimizing side effects.

This compound exemplifies advancements in targeted therapies that leverage biochemical principles for improved patient outcomes in cancer treatment.

Role of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in Targeted Drug Delivery Systems

Design Principles for Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP (CAS 253863-34-2) exemplifies an advanced protease-cleavable linker critical for constructing targeted antibody-drug conjugates (ADCs). Its design incorporates four key elements:

  • Peptide-Based Cleavage Site: The D-Ala-Phe-Lys tripeptide sequence serves as a substrate for lysosomal proteases (e.g., cathepsin B). Enzymatic cleavage liberates the cytotoxic payload intracellularly, maximizing tumor-specific cell killing while minimizing off-target toxicity [1] [3].
  • Self-Immolative Spacer: The para-aminobenzyloxycarbonyl (PABC) moiety enables traceless release. Upon enzymatic cleavage of the peptide, PABC undergoes spontaneous 1,6-elimination, freeing the payload from the linker [5] [6].
  • Activated Conjugation Handle: The p-nitrophenyl (PNP) ester facilitates efficient, controlled coupling to antibody carriers. PNP acts as a leaving group during nucleophilic substitution, forming stable amide bonds with lysine residues of monoclonal antibodies [1] [7].
  • Orthogonal Protecting Groups: Dual Allyloxycarbonyl (Alloc/Aloc) groups shield the ε-amine of lysine and N-terminus during synthesis. These groups prevent unwanted side reactions while enabling selective deprotection under mild, non-acidic conditions [5] [7].

Table 1: Structural Domains of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

DomainChemical ComponentFunction
Protease substrateD-Ala-Phe-LysLysosomal enzyme cleavage site
Self-immolative spacerPABCTraceless payload release via 1,6-elimination
Conjugation handlePNP esterForms stable amide bonds with antibody carriers
Protecting groupsAlloc (N-terminal and Lys)Prevents premature reactivity; removable via palladium catalysis

This architecture balances stability in circulation with efficient intracellular drug release, addressing a core challenge in ADC development [3] [6].

Comparative Analysis of Protease-Sensitive vs. Non-Cleavable Linker Architectures

Linker selection dictates ADC efficacy, safety, and mechanism of action. Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP represents the protease-sensitive paradigm, contrasting sharply with non-cleavable alternatives:

  • Mechanism of Payload Release:
  • Protease-Sensitive (e.g., Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP): Lysosomal degradation of the peptide linker releases unmodified payload (e.g., free doxorubicin). This enables bystander effects—diffusion of cytotoxic drugs to neighboring tumor cells [6] [8].
  • Non-Cleavable (e.g., MCC or SMCC linkers): Require complete antibody degradation in lysosomes. Only the payload-linker-antibody amino acid adduct is released, limiting bystander activity but improving plasma stability [8].

  • Stability and Pharmacokinetics:Protease-cleavable linkers exhibit moderate plasma stability, relying on peptide sequences resistant to serum proteases (e.g., D-amino acids enhance stability). Non-cleavable linkers offer superior circulation persistence but depend on target-mediated internalization [5] [8].

  • Therapeutic Scope:Protease-cleavable systems are ideal for high-internalizing antigens (e.g., HER2, CD25). Non-cleavable linkers suit targets with prolonged internalization kinetics or where bystander effects pose safety risks [3] [6].

Table 2: Linker Technology Comparison in ADCs

PropertyProtease-Cleavable LinkersNon-Cleavable Linkers
Release mechanismEnzymatic cleavage + self-immolationComplete antibody degradation
Payload form releasedFree, unmodified drugDrug-linker-antibody metabolite
Bystander effectYesNo
Plasma stabilityModerate (sequence-dependent)High
Target antigen fitHigh-internalizing receptorsSlow-internalizing receptors

Positional Selectivity of Alloc/Aloc Protecting Groups in Peptide Synthesis

The dual Allyloxycarbonyl (Alloc/Aloc) groups in Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP enable orthogonal protection strategies critical for synthesizing complex ADC linkers:

  • Orthogonal Deprotection: Alloc groups are stable under acidic (e.g., trifluoroacetic acid) and basic conditions but are rapidly removed by palladium(0)-catalyzed allyl transfer (e.g., using Pd(PPh₃)₄ with nucleophiles like morpholine). This allows selective deprotection without disturbing peptide bonds, tert-butyl esters, or Fmoc groups [5] [7].
  • Positional Specificity: In this compound, one Alloc protects the N-terminal amine of D-Alanine, while the second masks the ε-amine of Lysine. This spatial discrimination prevents cyclization or branching during solid-phase peptide synthesis (SPPS) and ensures correct conjugation through the C-terminal PNP ester [1] [7].
  • Compatibility with Conjugation Chemistry: After peptide assembly, Alloc groups are cleanly removed under mild conditions, exposing free amines for optional payload attachment or leaving the PNP handle for antibody coupling. This preserves the integrity of acid-labile payloads or antibodies [5] [7].

The Alloc/Aloc strategy thus provides a versatile, selective protection framework that is indispensable for constructing multi-functional ADC linkers requiring regioselective modifications. Its compatibility with diverse peptide sequences and conjugation chemistries underpins its utility in precision drug delivery platforms [3] [7].

Properties

Product Name

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

IUPAC Name

(4-nitrophenyl) [4-[[2-[[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate

Molecular Formula

C40H46N6O12

Molecular Weight

802.8 g/mol

InChI

InChI=1S/C40H46N6O12/c1-4-23-55-38(50)41-22-10-9-13-33(44-37(49)34(25-28-11-7-6-8-12-28)45-35(47)27(3)42-39(51)56-24-5-2)36(48)43-30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,47)

InChI Key

DJNOQTZEJIRSLZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C

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